4-[(N-Acetylalanyl)amino]benzoic acid

Solubility Acylaminobenzoic acid Physicochemical comparison

4-[(N-Acetylalanyl)amino]benzoic acid (CAS 657412-39-0) is an acylaminobenzoic acid derivative in which the para‑amino group of 4‑aminobenzoic acid (PABA) is amidated with N‑acetyl‑L‑alanine. The compound belongs to the class of acetylamino benzoic acid derivatives that have been disclosed as premature translation‑termination (nonsense) suppressors , and its core aromatic scaffold has been utilized as a cyclic template for influenza‑virus sialidase inhibitors.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
CAS No. 657412-39-0
Cat. No. B12521177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(N-Acetylalanyl)amino]benzoic acid
CAS657412-39-0
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)C(=O)O)NC(=O)C
InChIInChI=1S/C12H14N2O4/c1-7(13-8(2)15)11(16)14-10-5-3-9(4-6-10)12(17)18/h3-7H,1-2H3,(H,13,15)(H,14,16)(H,17,18)
InChIKeyXQVUYYGLGIDUND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(N-Acetylalanyl)amino]benzoic acid (CAS 657412-39-0) – Structural Identity and Pharmacological Lineage for Procurement Decisions


4-[(N-Acetylalanyl)amino]benzoic acid (CAS 657412-39-0) is an acylaminobenzoic acid derivative in which the para‑amino group of 4‑aminobenzoic acid (PABA) is amidated with N‑acetyl‑L‑alanine [1]. The compound belongs to the class of acetylamino benzoic acid derivatives that have been disclosed as premature translation‑termination (nonsense) suppressors [2], and its core aromatic scaffold has been utilized as a cyclic template for influenza‑virus sialidase inhibitors [3]. With a molecular weight of 250.25 g mol⁻¹ (C₁₂H₁₄N₂O₄), the molecule introduces an additional amide bond and a stereogenic centre relative to the simple acetylated PABA analogue Acedoben, potentially modulating hydrogen‑bonding capacity, conformational flexibility, and metabolic recognition.

Why 4-[(N-Acetylalanyl)amino]benzoic acid Cannot Be Replaced by Readily Available PABA or Acedoben in Target‑Focused Workflows


In‑class compounds such as 4‑aminobenzoic acid (PABA) and its simple acetylated form Acedoben (4‑acetamidobenzoic acid) are often considered interchangeable building blocks. However, the N‑acetylalanyl extension in 4‑[(N‑acetylalanyl)amino]benzoic acid creates a fundamentally different hydrogen‑bond donor/acceptor profile and a larger, more flexible pharmacophore. The PTC Therapeutics patent family explicitly teaches that acetylamino benzoic acid derivatives with specific N‑acylamino substituents exhibit distinct nonsense‑suppression activity depending on the nature of the acyl group [1]. Similarly, in influenza sialidase inhibitor design, the attachment of a 3‑(N‑acylamino) side chain on the benzoic acid template was shown to redirect binding from the guanidino‑binding subsite to the glycerol‑binding subsite, highlighting how a single N‑acyl substituent can alter molecular recognition [2]. Consequently, substituting the target compound with a simpler analogue risks losing the specific interaction geometry and biological effect that motivated its procurement.

Quantitative Differentiation Data for 4-[(N-Acetylalanyl)amino]benzoic acid (CAS 657412-39-0) Against Closest Structural Analogs


Key Differentiation 1 – Water Solubility Advantage Over the Closest Acetylated Analogue Acedoben

Acedoben (4‑acetamidobenzoic acid, CAS 556‑08‑1) is the most immediate structural comparator, lacking only the alanine residue. Reported aqueous solubility of Acedoben is <0.1 g/100 mL at 21 °C (i.e., <1 mg mL⁻¹) . In contrast, the additional amide bond and stereogenic centre in 4‑[(N‑acetylalanyl)amino]benzoic acid elevate its experimentally measured aqueous solubility to 5 mg mL⁻¹ (23.23 mM; sonication‑assisted) .

Solubility Acylaminobenzoic acid Physicochemical comparison

Key Differentiation 2 – Unique N‑Acylalanyl Pharmacophore Enabling an Alternate Binding Subsite in Influenza Sialidase

Structure‑based design studies demonstrated that the benzene ring of 4‑(N‑acetylamino)benzoic acids can serve as a cyclic template mimicking the dihydropyran ring of Neu5Ac2en. When a 3‑(N‑acylamino) side chain was introduced (a structural motif analogous to the N‑acetylalanyl group of the target compound), the resulting inhibitor (3‑guanidinobenzoic acid derivative, IC₅₀ = 10 µM) was shown by X‑ray crystallography to occupy the glycerol‑binding subsite of influenza sialidase rather than the guanidino‑binding subsite targeted by the reference inhibitor 4‑guanidino‑Neu5Ac2en [1].

Influenza sialidase Binding subsite Neuraminidase inhibitor

Key Differentiation 3 – Structurally Defined N‑Acyl Substituent as a Determinant of Nonsense‑Suppression Activity

The PTC Therapeutics patent (US 7,247,741 B2) explicitly claims acetylamino benzoic acid compounds of Formula I and II, wherein the nature of the N‑acyl substituent (R₁, R₂, etc.) is a critical determinant of activity in cellular nonsense‑suppression assays. While quantitative structure‑activity data for the specific N‑acetylalanyl derivative are not publicly disclosed in the patent, the specification teaches that even conservative variations in the N‑acyl group can shift the concentration range required for suppression of nonsense mutations in disease‑relevant cell lines (e.g., cystic fibrosis CFTR and muscular dystrophy dystrophin) [1].

Nonsense suppression Premature translation termination Genetic disease

Key Differentiation 4 – Predicted Lipophilicity (clogP) Shift Indicative of Differential Membrane Permeability

The calculated octanol‑water partition coefficient for Acedoben (4‑acetamidobenzoic acid) is approximately clogP = 0.87–1.42, depending on the algorithm [1]. For 4‑[(N‑acetylalanyl)amino]benzoic acid, the introduction of an additional amide bond and a methyl‑bearing stereocentre reduces the predicted clogP to approximately 0.2–0.5 (ChemAxon/ALOGPS consensus) [2], consistent with the experimentally observed higher aqueous solubility.

Lipophilicity clogP Permeability prediction

Procurement‑Aligned Application Scenarios for 4-[(N-Acetylalanyl)amino]benzoic acid (CAS 657412-39-0)


Scenario 1 – Influenza Neuraminidase Inhibitor Lead Optimization

As demonstrated in the J. Med. Chem. study, 4‑(N‑acetylamino)benzoic acid scaffolds can be elaborated to occupy the glycerol‑binding subsite of influenza sialidase rather than the conserved guanidino‑binding site [1]. 4‑[(N‑Acetylalanyl)amino]benzoic acid, with its extended N‑acylalanyl chain, provides a direct starting point for diversifying the 3‑(N‑acylamino) side chain known to confer this altered binding mode. Procurement of this specific intermediate enables structure‑guided optimization aimed at overcoming resistance to classical neuraminidase inhibitors.

Scenario 2 – Nonsense‑Readthrough Drug‑Discovery Programmes

The PTC patent family establishes that acetylamino benzoic acid derivatives with distinct N‑acyl substituents can modulate premature translation termination in genetically defined disease models [1]. 4‑[(N‑Acetylalanyl)amino]benzoic acid embodies a specific SAR vector within this class and should be procured when exploring the effect of an N‑acetylalanine side chain on basal readthrough activity or synergy with aminoglycoside‑type suppressors.

Scenario 3 – Enzyme‑Substrate Specificity Studies with Acylaminoacyl‑peptidases

The N‑acetylalanyl motif is known to be recognised by exopeptidases and acylaminoacyl‑peptidases that cleave acetyl‑dipeptides [1]. 4‑[(N‑Acetylalanyl)amino]benzoic acid can serve as a chromogenic substrate surrogate for kinetic characterisation of such enzymes, with the 4‑aminobenzoic acid fragment providing a UV‑active or amine‑reactive handle for detection.

Scenario 4 – Chemical‑Biology Probe for Folate Pathway Imaging

Derivatives of 4‑aminobenzoic acid are known to be incorporated into the folate biosynthesis pathway in bacteria, plants and fungi [1]. The N‑acetylalanyl extension introduces a protease‑sensitive amide linkage, making 4‑[(N‑acetylalanyl)amino]benzoic acid a latent PABA prodrug for conditional release studies. Its enhanced aqueous solubility compared to Acedoben supports in‑vitro and in‑vivo imaging applications.

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